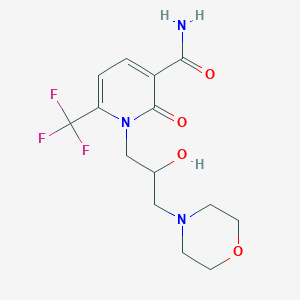
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as DF-4, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been found to have potential therapeutic applications in various fields of medicine.
作用機序
The exact mechanism of action of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is not fully understood, but it is believed to act on various receptors in the body, including the dopamine and serotonin receptors. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have a high affinity for these receptors, which could explain its potential therapeutic properties in various fields of medicine.
Biochemical and Physiological Effects:
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have various biochemical and physiological effects in the body. In neuroscience, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to improve cognitive function and protect against neurodegeneration. In oncology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to modulate the immune system, which could be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and specificity for certain receptors. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide. In neuroscience, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a treatment for neurodegenerative diseases. In oncology, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a cancer treatment. In immunology, further research could focus on the potential use of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide as an immunomodulator. Additionally, further research could focus on the development of new synthesis methods for 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide that could improve its purity and yield.
In conclusion, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to produce high yields of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide with high purity. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as a treatment for neurodegenerative diseases, cancer, and autoimmune diseases. Its exact mechanism of action is not fully understood, but it is believed to act on various receptors in the body. 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and specificity for certain receptors, but there are also limitations to its use. Future research could focus on the potential therapeutic applications of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide and the development of new synthesis methods.
合成法
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluorophenylpiperidine with 1,3-dioxolane-2-one in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide with high purity.
科学的研究の応用
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential as a cancer treatment due to its ability to inhibit the growth of cancer cells. In immunology, 3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been found to have potential as an immunomodulator, which could be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-3-5-13(6-4-12)17-15(19)18-7-1-2-11(10-18)14-20-8-9-21-14/h3-6,11,14H,1-2,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHACWECGGRZELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)
![2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide](/img/structure/B7572147.png)
![[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B7572148.png)
![4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7572150.png)